

An In-depth Technical Guide to **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate</i>
Cat. No.:	B115788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**, a key chiral building block in medicinal chemistry.

Core Chemical Properties

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a carbamate-protected aminocyclopentanol derivative. Its stereochemistry makes it a valuable intermediate in the synthesis of complex chiral molecules.

Property	Value	Source
IUPAC Name	tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate	[1]
CAS Number	154737-89-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1] [2]
Molecular Weight	201.26 g/mol	[1] [2]
Predicted Boiling Point	320.8 °C at 760 mmHg	[3]
Predicted Density	1.08 g/cm ³	[3]
Calculated XLogP3	1.2	[1]
Topological Polar Surface Area (TPSA)	58.56 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bond Count	3	[2]
Purity	Typically ≥95%	[2]
Appearance	White to yellow solid	[4]
Storage	Store at room temperature, sealed in a dry place.	[2] [5]

Spectroscopic Data

While specific peak assignments are not readily available in public databases, 1D NMR and GC-MS data for this compound are referenced in PubChem.[\[1\]](#) Researchers should expect characteristic signals for the tert-butyl group, the cyclopentyl ring protons, and the protons associated with the hydroxyl and carbamate functionalities in the 1H NMR spectrum. The 13C NMR spectrum would show corresponding signals for the carbon atoms in these moieties.

Experimental Protocols

Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

The synthesis of the title compound is typically achieved through the Boc-protection of its corresponding amine precursor, (1S,3S)-3-aminocyclopentanol. Below is a general experimental protocol based on standard N-Boc protection procedures.

Reaction:

(1S,3S)-3-aminocyclopentanol + Di-tert-butyl dicarbonate (Boc₂O) → **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**

Materials:

- (1S,3S)-3-aminocyclopentanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
- Solvent: A mixture of water and tetrahydrofuran (THF) (e.g., 1:2 v/v) or other suitable organic solvents like dichloromethane (DCM).
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
- Solvents for extraction (e.g., ethyl acetate, dichloromethane)
- Brine solution

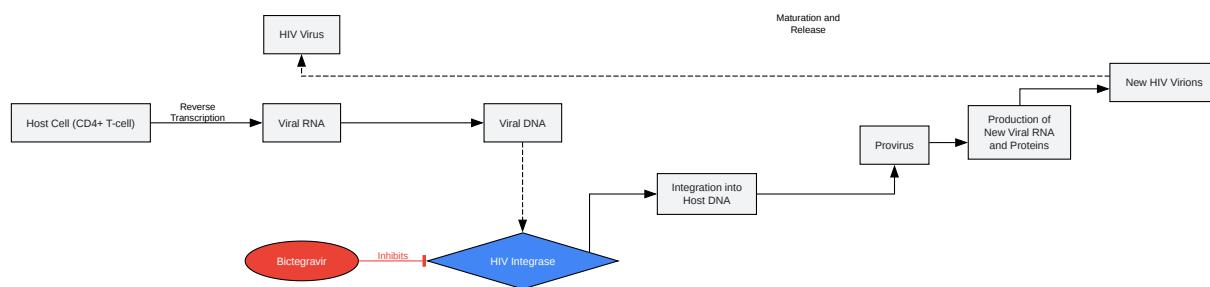
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (1S,3S)-3-aminocyclopentanol (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in the chosen solvent system. Stir the mixture at room temperature until all solids are dissolved.
- Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) portion-wise.

- Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
- Workup: Once the reaction is complete, if THF was used, remove it under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**.

Synthesis of the Precursor: (1R,3S)-3-aminocyclopentanol

A method for the preparation of the enantiomerically pure precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, has been described in the patent literature.^[6] This multi-step synthesis involves a hetero-Diels-Alder reaction, selective reduction, enzymatic chiral resolution, and subsequent deprotection steps.^[6]


Role in Drug Development and Signaling Pathways

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.^[3] Its most notable application is in the synthesis of the anti-HIV drug, Bictegravir.

Bictegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the

integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

The following diagram illustrates the simplified mechanism of action of Bictegravir, highlighting the step it inhibits in the HIV replication cycle.

[Click to download full resolution via product page](#)

Caption: Inhibition of HIV Replication by Bictegravir.

Safety and Handling

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral agents like Bictegravir. Its well-defined stereochemistry is critical for the biological activity of the

final drug products. This guide provides essential chemical and procedural information to support its use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. bocsci.com [bocsci.com]
- 4. tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate | CAS 154737-89-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 154737-89-0|tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115788#tert-butyl-1s-3s-3-hydroxycyclopentyl-carbamate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com